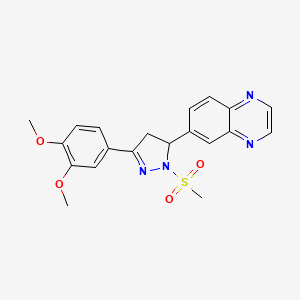
6-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline represents a novel class of quinoxaline derivatives that exhibit significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.
Chemical Structure and Properties
- Molecular Formula : C19H22N4O4S
- Molecular Weight : 398.47 g/mol
- CAS Number : 68140381
Antiviral Properties
Research indicates that quinoxaline derivatives have shown promising antiviral activity. In particular, compounds similar to this compound have demonstrated efficacy against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). The mechanism involves inhibition of viral replication and interference with viral DNA synthesis at concentrations as low as 1 mM in tissue cultures .
Anti-inflammatory Effects
Quinoxaline derivatives have also been evaluated for their anti-inflammatory properties. Studies have reported that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, the compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, showing superior activity compared to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Notably, it has been shown to inhibit the growth of different cancer cell lines with a mean GI50 value indicating significant cytotoxicity. The incorporation of specific functional groups into the quinoxaline scaffold has been correlated with enhanced anticancer activity, suggesting a structure-activity relationship that warrants further exploration .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways or viral replication.
- DNA Binding : Its ability to bind to DNA could disrupt the replication process in viruses and cancer cells.
- Cytokine Modulation : The compound modulates cytokine levels, reducing inflammation and potentially altering tumor microenvironments.
Case Studies
Properties
IUPAC Name |
6-[5-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-19-7-5-13(11-20(19)28-2)16-12-18(24(23-16)29(3,25)26)14-4-6-15-17(10-14)22-9-8-21-15/h4-11,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEOHMXHVRRXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














